molecular formula C18H19FN4O2 B15187866 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- CAS No. 142714-62-3

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B15187866
CAS No.: 142714-62-3
M. Wt: 342.4 g/mol
InChI Key: KVTGBLJGLWOMBV-UHFFFAOYSA-N
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Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl): is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or other transition metals, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the oxazole ring to form amines or other reduced derivatives.

  • Substitution: : Replacement of substituents on the pyridine or oxazole rings with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various oxo- and amino-derivatives, as well as substituted oxazolo[5,4-b]pyridines with different functional groups.

Scientific Research Applications

Chemistry and Biology

Oxazolo[5,4-b]pyridin-2(1H)-one derivatives are extensively studied for their biological activities. They exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds are also investigated for their potential use as enzyme inhibitors and receptor modulators.

Medicine and Industry

In the medical field, these derivatives are explored for their therapeutic potential in treating various diseases. They are also used in the development of new drugs and pharmaceuticals. In the chemical industry, oxazolo[5,4-b]pyridin-2(1H)-one derivatives serve as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which oxazolo[5,4-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Oxazolo[4,5-b]pyridine-2(3H)-thione

  • Furopyridines

  • Thienopyridines

  • Pyrrolopyridines

  • Oxadiazolopyridines

Uniqueness

Oxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused pyridine ring system and the presence of the oxazole moiety

Properties

CAS No.

142714-62-3

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-16-2-1-7-20-17(16)25-18(23)24/h1-7H,8-13H2

InChI Key

KVTGBLJGLWOMBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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